molecular formula C15H23NO3 B14651570 Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- CAS No. 48180-78-5

Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-

Cat. No.: B14651570
CAS No.: 48180-78-5
M. Wt: 265.35 g/mol
InChI Key: FAIZMGZKFIPYPG-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a hydroxypropoxy group and a dimethylethylamino group. Its molecular formula is C16H25NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- typically involves multiple steps. One common method includes the reaction of a phenyl derivative with a hydroxypropoxy group, followed by the introduction of a dimethylethylamino group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.

    Reduction: This reaction can convert the compound into alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone, 4’-tert-butyl-: This compound has a similar phenyl ring structure but lacks the hydroxypropoxy and dimethylethylamino groups.

    3,4-Dimethoxyphenyl methyl ketone: This compound has a methoxy-substituted phenyl ring but differs in its functional groups.

Uniqueness

Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and industry.

Properties

CAS No.

48180-78-5

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

1-[3-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethanone

InChI

InChI=1S/C15H23NO3/c1-11(17)12-6-5-7-14(8-12)19-10-13(18)9-16-15(2,3)4/h5-8,13,16,18H,9-10H2,1-4H3

InChI Key

FAIZMGZKFIPYPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(CNC(C)(C)C)O

Origin of Product

United States

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